4-[2-(Methylsulfanyl)phenoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Methylsulfanyl)phenoxy]benzoic acid is an organic compound with the molecular formula C14H12O3S This compound is characterized by the presence of a benzoic acid moiety substituted with a phenoxy group, which in turn is substituted with a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylsulfanyl)phenol with 4-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Methylsulfanyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, bases like potassium carbonate.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Substituted phenoxy derivatives.
Esterification: Esters of this compound.
Wissenschaftliche Forschungsanwendungen
4-[2-(Methylsulfanyl)phenoxy]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the methylsulfanyl group can undergo oxidation, generating reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-(Methylsulfanyl)phenoxy]benzoic acid: Similar structure but with the methylsulfanyl group in a different position.
2-(4-Methylbenzoyl)benzoic acid: Contains a benzoyl group instead of a phenoxy group.
Uniqueness
4-[2-(Methylsulfanyl)phenoxy]benzoic acid is unique due to the specific positioning of the methylsulfanyl group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C14H12O3S |
---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
4-(2-methylsulfanylphenoxy)benzoic acid |
InChI |
InChI=1S/C14H12O3S/c1-18-13-5-3-2-4-12(13)17-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3,(H,15,16) |
InChI-Schlüssel |
TXEXFSWDJWFBNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.